molecular formula C13H16N2O2S B2859636 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine CAS No. 863001-00-7

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2859636
CAS No.: 863001-00-7
M. Wt: 264.34
InChI Key: AHIFENNSJHJWRX-UHFFFAOYSA-N
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Description

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features an ethoxy group at the 6th position of the benzothiazole ring and a morpholine ring attached to the 2nd position.

Preparation Methods

The synthesis of 4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine typically involves the reaction of 6-ethoxybenzothiazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethoxy group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine can be compared with other benzothiazole derivatives, such as:

    6-Ethoxy-2-(4-morpholinyl)benzothiazole: Similar in structure but may have different functional groups attached.

    Benzothiazole, 6-ethoxy-2-(4-morpholinyl)-: Another derivative with slight variations in the substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-2-17-10-3-4-11-12(9-10)18-13(14-11)15-5-7-16-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIFENNSJHJWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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